6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
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Overview
Description
“6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is used for research purposes .
Synthesis Analysis
The synthesis of “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” and its derivatives has been described in various studies . For instance, one study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is represented by the InChI code: 1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” is a white powder . Its boiling point and density are predicted to be 349.4±35.0 °C and 1.120±0.06 g/cm3, respectively .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound. Its unique structure may inhibit specific pathways involved in tumor growth .
- Neurological Disorders : 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole derivatives could serve as potential drug candidates for treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Functionalization Reactions : The compound’s piperidine ring can participate in various functionalization reactions. For instance, it may undergo one-pot transformations to yield diverse products .
- Catalyst Ligands : Researchers have explored its use as a ligand in transition-metal-catalyzed reactions, enhancing selectivity and efficiency .
- Luminescent Properties : 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole derivatives exhibit interesting luminescence behavior. These materials could find applications in OLEDs or sensors .
- Conjugated Polymers : Incorporating this compound into conjugated polymers may enhance their photophysical properties .
- Insecticides : Researchers have investigated the insecticidal activity of related benzoxazole derivatives. These compounds could potentially be used in pest control .
- Fluorescent Probes : Due to its fluorescence properties, 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole derivatives might serve as fluorescent probes for detecting specific analytes .
- Receptor Binding : The compound’s structural features make it interesting for studying receptor-ligand interactions. Researchers may explore its binding affinity to specific receptors .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Optoelectronics
Agrochemicals and Pest Control
Analytical Chemistry
Pharmacology and Receptor Studies
Safety And Hazards
Future Directions
The future directions for “6-Methyl-2-piperidin-4-yl-1,3-benzoxazole” and its derivatives could involve further exploration of their synthesis methods and potential biological activities. Given the broad substrate scope and functionalization possibilities of the benzoxazole motif, there is potential for the discovery of new drugs containing the piperidine moiety .
properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXITZFVZKHRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-piperidin-4-yl-1,3-benzoxazole |
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